molecular formula C10H9NO4 B12883467 Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate

Cat. No.: B12883467
M. Wt: 207.18 g/mol
InChI Key: WOBMXHYUDLAERK-UHFFFAOYSA-N
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Description

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs an alkyne as a dipolarophile and a nitrile oxide as the dipole . Common catalysts used in these reactions include copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives focus on optimizing yield and purity while minimizing waste and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 4-methoxy-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H9NO4/c1-13-8-3-6(10(12)14-2)4-9-7(8)5-11-15-9/h3-5H,1-2H3

InChI Key

WOBMXHYUDLAERK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=NO2)C(=O)OC

Origin of Product

United States

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